molecular formula C6H7ClFNO B3113292 (4-Fluoropyridin-3-yl)methanol hydrochloride CAS No. 1946021-34-6

(4-Fluoropyridin-3-yl)methanol hydrochloride

Cat. No.: B3113292
CAS No.: 1946021-34-6
M. Wt: 163.58
InChI Key: FQJHKCUXCOOXFI-UHFFFAOYSA-N
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Description

(4-Fluoropyridin-3-yl)methanol hydrochloride is a pyridine derivative featuring a fluorine atom at the 4-position and a hydroxymethyl group (-CH2OH) at the 3-position of the pyridine ring, with a hydrochloride salt formulation. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of fluorine and the hydrophilicity imparted by the hydroxymethyl group.

Properties

IUPAC Name

(4-fluoropyridin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJHKCUXCOOXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoropyridine with formaldehyde and a reducing agent to yield (4-Fluoropyridin-3-yl)methanol, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for (4-Fluoropyridin-3-yl)methanol hydrochloride often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoropyridin-3-yl)methanol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoropyridine-3-carboxylic acid, while reduction could produce 4-fluoropyridin-3-ylmethanol .

Scientific Research Applications

(4-Fluoropyridin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoropyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The methanol group can also participate in hydrogen bonding, further affecting the compound’s activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Fluoropyridin-3-yl)methanol hydrochloride with structurally related pyridine derivatives:

Compound Name CAS Molecular Formula Molecular Weight Substituents (Position) Key Properties
(4-Fluoropyridin-3-yl)methanol HCl Not provided C6H7ClFNO 163.58 F (4), CH2OH (3) Likely hygroscopic; enhanced solubility due to HCl salt
[4-(Hydroxymethyl)pyridin-3-yl]methanol HCl 53654-42-5 C7H10ClNO2 175.61 CH2OH (3,4) Dual hydroxymethyl groups increase polarity and hydrogen-bonding potential
(4-Chloropyridin-3-yl)methanol HCl 245124-17-8 C6H7Cl2NO 180.03 Cl (4), CH2OH (3) Larger halogen substituent; higher molecular weight than fluoro analog
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Not provided C9H11ClNO3 216.64 Cl (2), CH(OCH3)2 (3) Methoxy groups enhance lipophilicity; steric effects alter reactivity

Key Observations :

  • Halogen Effects: Fluorine’s high electronegativity and small atomic radius (compared to chlorine) may lead to stronger hydrogen bonding and altered electronic properties in (4-Fluoropyridin-3-yl)methanol HCl versus its chloro analog .
  • Salt Formulation : The hydrochloride salt improves aqueous solubility, a common feature across all compared compounds .

Biological Activity

(4-Fluoropyridin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C₆H₇ClFNO. It is a derivative of pyridine, known for its diverse applications in chemistry and biology. This compound is particularly interesting due to its unique structure, which enhances its biological activity through specific interactions with molecular targets.

  • Molecular Formula : C₆H₇ClFNO
  • Molecular Weight : 161.58 g/mol
  • CAS Number : 1946021-34-6

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 4-fluoropyridine with formaldehyde : This step is followed by reduction to yield (4-Fluoropyridin-3-yl)methanol.
  • Formation of hydrochloride salt : The methanol compound is then converted into its hydrochloride form for stability and solubility in biological studies.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom in the pyridine ring enhances binding affinity, while the methanol group can engage in hydrogen bonding, influencing various biochemical pathways.

Applications in Biological Research

  • Enzyme Interaction Studies : The compound has been utilized to study enzyme kinetics and metabolic pathways, particularly in relation to potassium channel modulation.
  • Therapeutic Potential : Research indicates that derivatives of pyridine, including this compound, may serve as potassium channel inhibitors, which are beneficial in treating conditions like multiple sclerosis and spinal cord injuries .

Study on Potassium Channel Inhibition

A notable study investigated the effects of 4-aminopyridine derivatives, including this compound, on potassium channels. The results demonstrated that these compounds could significantly enhance neuronal conduction by blocking potassium channels exposed due to demyelination. This effect was particularly noted in models simulating multiple sclerosis and traumatic brain injury .

Enzyme Assays

In enzyme assays focused on phosphodiesterase inhibition, this compound exhibited varying degrees of inhibitory activity against different phosphodiesterase isoforms. The compound's structural modifications were correlated with changes in potency, highlighting its potential as a lead compound for further drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
(3-Fluoropyridin-4-yl)methanolFluorine at different positionSimilar enzyme interactions
2-FluoropyridineLacks methanol groupReduced biological activity
4-Fluorobenzyl alcoholBenzene ring instead of pyridineDifferent interaction profile

The unique positioning of the fluorine atom and methanol group in this compound contributes to its distinct chemical properties and biological activities compared to similar compounds.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identifies proton environments (e.g., pyridine ring protons at δ 8.3–8.7 ppm, hydroxymethyl group at δ 4.5–4.8 ppm) and carbon shifts influenced by fluorine’s electron-withdrawing effect .
  • ¹⁹F NMR : Confirms fluorine substitution (δ -110 to -120 ppm for pyridinyl-F) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 158.1 for the free base) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt, often using SHELXL for refinement .

How does the fluorine substitution at the 4-position of the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced
The 4-fluorine atom activates the pyridine ring toward SNAr by polarizing the C-F bond, making the adjacent carbon electrophilic. This facilitates substitutions at the 2- or 6-positions with amines or thiols. However, steric hindrance from the hydroxymethyl group at the 3-position can reduce reactivity at the 2-position, favoring regioselectivity at the 6-position . Computational studies (DFT) show fluorine’s -I effect lowers the LUMO energy of the ring, enhancing electrophilicity .

What strategies are employed to resolve crystallographic disorder in X-ray structures of fluorinated pyridine derivatives?

Advanced
Crystallographic disorder, common in flexible hydroxymethyl groups, is addressed by:

  • Low-temperature data collection (100 K) to reduce thermal motion.
  • TWINABS refinement in SHELXL for handling twinned crystals.
  • Occupancy refinement for alternative conformations of the hydroxymethyl group.
    Fluorine’s strong X-ray scattering improves phase resolution, aiding in accurate electron density mapping .

How can computational modeling predict the binding affinity of this compound to neurological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulates interactions with GABA_A receptors or monoamine oxidases, leveraging fluorine’s hydrophobic and electrostatic properties.
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes, with fluorine enhancing binding via halogen bonds.
  • QSAR models : Correlate substituent effects (e.g., fluorine’s Hammett σ value) with inhibitory activity .

What are the common pitfalls in interpreting NMR splitting patterns due to fluorine’s magnetic properties in this compound?

Advanced
Fluorine (I = ½) causes complex splitting in ¹H NMR via ¹H-¹⁹F scalar coupling (²J~10–15 Hz). For example, the hydroxymethyl protons split into doublets of doublets due to coupling with both adjacent protons and fluorine. Use of ¹⁹F-decoupled NMR or 2D HSQC-F experiments clarifies splitting patterns .

What are the solubility properties of this compound in various solvents, and how do they affect purification?

Basic
The hydrochloride salt is highly soluble in polar solvents (water, methanol) but less so in acetone or ethyl acetate. Recrystallization from ethanol/water mixtures (1:3 v/v) yields pure crystals. Solubility in DMSO (~50 mg/mL) facilitates biological assays .

How do steric and electronic factors of the fluoropyridine moiety influence regioselectivity in cross-coupling reactions?

Advanced
The 4-fluorine directs electrophilic attacks to the 2-position via resonance deactivation of the 3- and 5-positions. In Suzuki-Miyaura couplings, bulky palladium catalysts (e.g., XPhos Pd G3) favor coupling at the less-hindered 6-position. Steric maps (calculated using MolSoft) show the hydroxymethyl group at C3 creates a ~120° dihedral angle, blocking access to C2 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluoropyridin-3-yl)methanol hydrochloride
Reactant of Route 2
(4-Fluoropyridin-3-yl)methanol hydrochloride

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